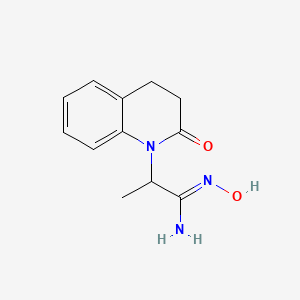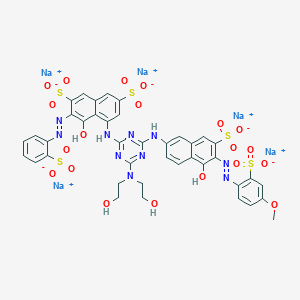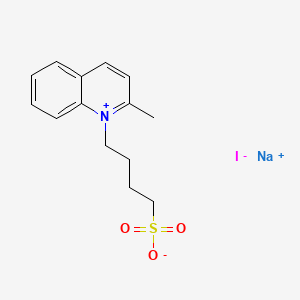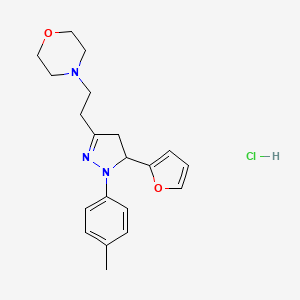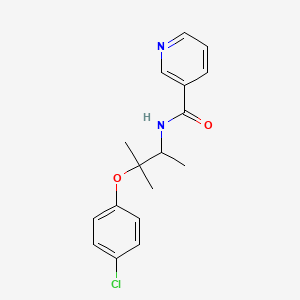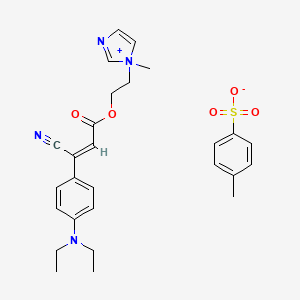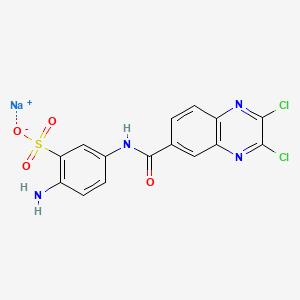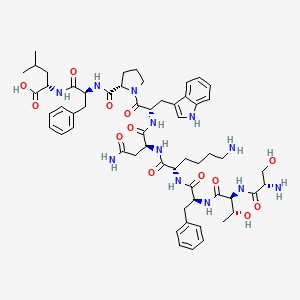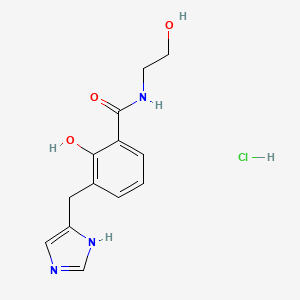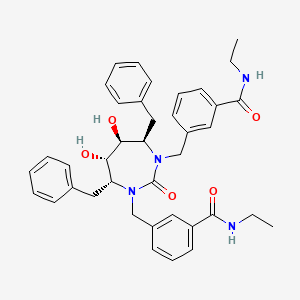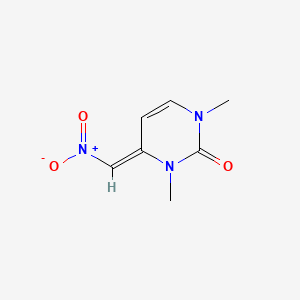
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is a complex organic compound with a unique structure that includes a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrimidinone derivative in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires the use of specialized equipment to ensure consistent quality and safety.
化学反応の分析
Types of Reactions
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidinone compounds.
科学的研究の応用
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidinone derivatives, such as:
- 4-Hydroxy-2-quinolones
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Uniqueness
What sets 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
116705-42-1 |
|---|---|
分子式 |
C7H9N3O3 |
分子量 |
183.16 g/mol |
IUPAC名 |
(4E)-1,3-dimethyl-4-(nitromethylidene)pyrimidin-2-one |
InChI |
InChI=1S/C7H9N3O3/c1-8-4-3-6(5-10(12)13)9(2)7(8)11/h3-5H,1-2H3/b6-5+ |
InChIキー |
GPSMMSVKLWJPLW-AATRIKPKSA-N |
異性体SMILES |
CN1C=C/C(=C\[N+](=O)[O-])/N(C1=O)C |
正規SMILES |
CN1C=CC(=C[N+](=O)[O-])N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



